

Commercial Availability and Synthetic Applications of 2,5,8-Nonanetrione: A Technical Guide

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Compound of Interest

Compound Name: 2,5,8-Nonanetrione

Cat. No.: B14170128

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Introduction

2,5,8-Nonanetrione (CAS No: 38284-28-5) is a symmetrical triketone that serves as a valuable building block in synthetic organic chemistry. Its structure, featuring three carbonyl groups separated by propylene linkages, makes it a key precursor for the synthesis of various heterocyclic compounds and complex organic molecules. The 1,4-dicarbonyl motifs embedded within its structure are particularly reactive, enabling well-established cyclization reactions.

This technical guide provides an overview of the commercial suppliers of **2,5,8-Nonanetrione**, its key chemical properties, and detailed experimental protocols for its synthesis and application, with a focus on the Paal-Knorr synthesis of pyrroles and furans.

Chemical and Physical Properties

A summary of the key computed and experimental properties of **2,5,8-Nonanetrione** is presented below. This data is essential for planning synthetic procedures and ensuring safe handling.

Property	Value
Molecular Formula	C ₉ H ₁₄ O ₃
Molecular Weight	170.21 g/mol [1][2]
CAS Number	38284-28-5[1][2]
Boiling Point	305.8 °C at 760 mmHg[1]
Density	1.01 g/cm ³ [1]
Flash Point	128.1 °C[1]
Vapor Pressure	0.000804 mmHg at 25°C[1]
Canonical SMILES	CC(=O)CCC(=O)CCC(=O)C[1]
InChIKey	OCLVFADSCVQCER-UHFFFAOYSA-N[2]

Commercial Suppliers of 2,5,8-Nonanetrione

2,5,8-Nonanetrione is commercially available from a number of suppliers, typically on a research scale. The product has achieved commercial mass production, ensuring its availability for various applications.[1] The following table summarizes information from publicly listed suppliers. Purity levels are generally high, though researchers should always consult the supplier's specific certificate of analysis.

Supplier	Purity/Grade	Available Quantities	Notes
LookChem Suppliers	≥ 99% (Typical)	Varies by supplier	Platform lists multiple raw suppliers.[1]
CHEMLYTE SOLUTIONS	Industrial Grade	Bulk inquiry available	Listed as a manufactory on Echemi.[3]

Note: Pricing and availability are subject to change. It is recommended to contact suppliers directly for the most current information and to request quotes.

Synthesis of 2,5,8-Nonanetrione

While commercially available, **2,5,8-Nonanetrione** can also be synthesized in the laboratory. One of the most feasible, high-yield methods involves the acid-catalyzed hydrolysis of furan derivatives.^[1]

Experimental Protocol: Synthesis from 4-(5-methyl-furan-2-yl)-butan-2-one

This protocol is based on a high-yield synthetic route reported in chemical literature databases.^[1]

Materials:

- 4-(5-methyl-furan-2-yl)-butan-2-one
- Acetic acid
- Water
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Standard glassware for workup and purification

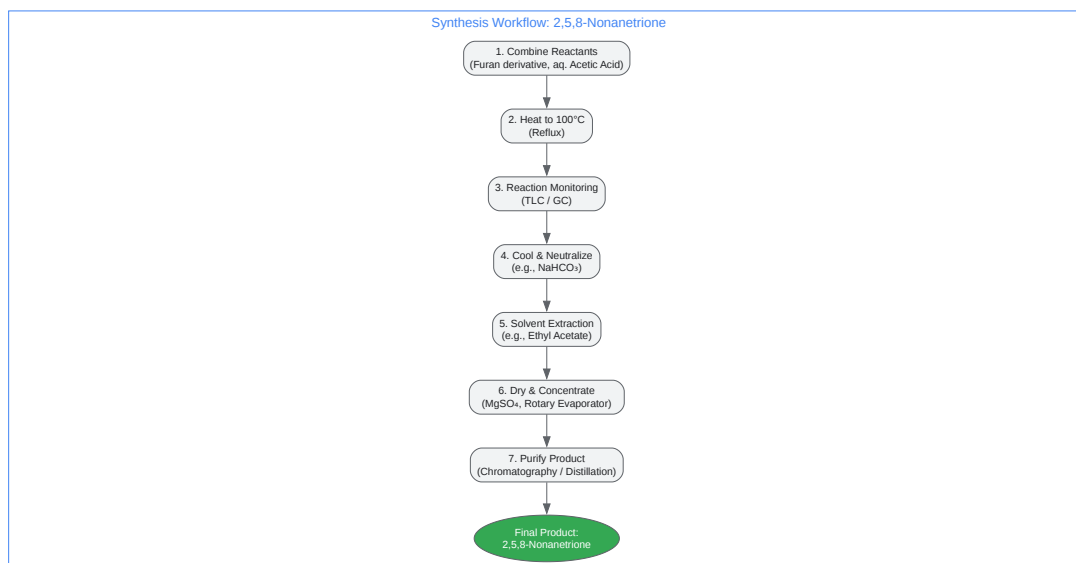
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-(5-methyl-furan-2-yl)-butan-2-one (1.0 equiv) with a suitable volume of aqueous acetic acid.
- **Heating:** Heat the reaction mixture to 100 °C.
- **Reaction Time:** Maintain the temperature and stir the mixture for the time required for the reaction to complete (monitoring by TLC or GC is recommended). A reference procedure

suggests a reaction time may not be explicitly defined and should be monitored.[1]

- **Workup:** After the reaction is complete, cool the mixture to room temperature. Neutralize the acetic acid carefully with a suitable base (e.g., saturated sodium bicarbonate solution).
- **Extraction:** Extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography or distillation to yield pure **2,5,8-Nonanetrione**.

Below is a diagram illustrating the general workflow for this synthesis.



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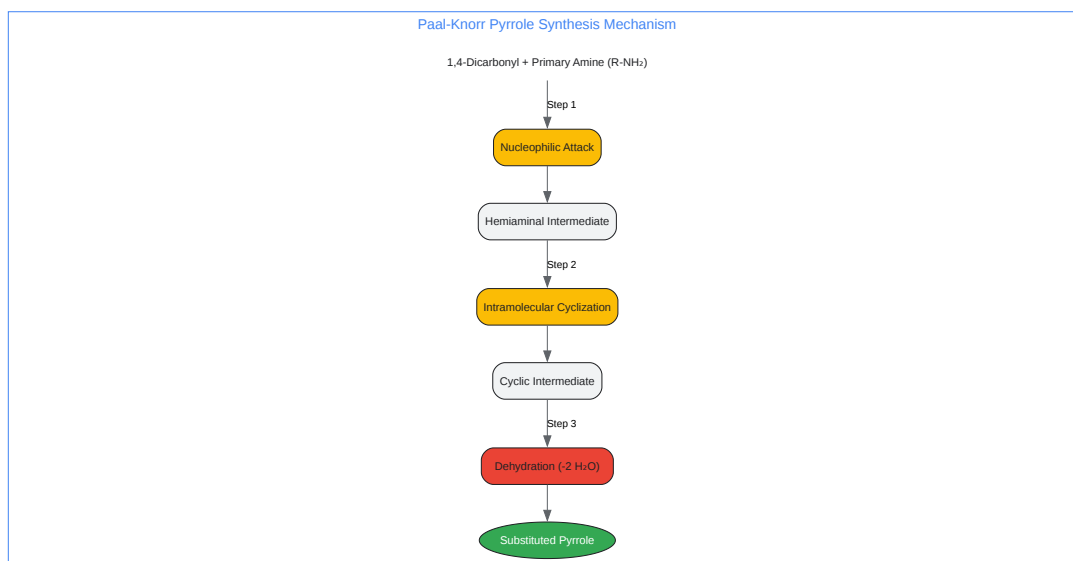
Caption: General experimental workflow for the synthesis of **2,5,8-Nonanetrione**.

Key Application: The Paal-Knorr Synthesis

The Paal-Knorr synthesis is a cornerstone reaction for preparing substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[4] Given that **2,5,8-Nonanetrione** contains two terminal 1,4-dicarbonyl systems, it is an ideal substrate for creating bis-heterocyclic structures.

Paal-Knorr Pyrrole Synthesis Mechanism

The reaction proceeds by the condensation of the 1,4-dicarbonyl compound with a primary amine.[3] The mechanism involves the initial formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.[5][6]



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Caption: The reaction mechanism pathway for the Paal-Knorr pyrrole synthesis.

Experimental Protocol: Paal-Knorr Synthesis of a Substituted Pyrrole

This protocol is a representative example of a Paal-Knorr reaction using a generic 1,4-dicarbonyl compound and can be adapted for use with **2,5,8-Nonanetrione**, likely using two equivalents of the amine to engage both dicarbonyl sites.^[5]

Materials:

- 1,4-Dicarbonyl compound (e.g., Hexane-2,5-dione, 1.0 equiv)
- Primary amine (e.g., Aniline, 1.0 equiv)
- Methanol
- Concentrated Hydrochloric Acid (catalytic amount)
- 0.5 M Hydrochloric acid solution
- 9:1 Methanol/Water mixture for recrystallization
- Round-bottom flask, reflux condenser, ice bath, vacuum filtration setup

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine the 1,4-dicarbonyl compound (e.g., 228 mg of hexane-2,5-dione), the primary amine (e.g., 186 mg of aniline), and a minimal amount of solvent (e.g., 0.5 mL of methanol).^[5]
- **Catalyst Addition:** Add one drop of concentrated hydrochloric acid to the mixture.^[5]
- **Reflux:** Heat the reaction mixture to reflux and maintain this temperature for 15 minutes.^[5]
- **Precipitation:** After the reflux period, cool the flask in an ice bath to lower the temperature. Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture, which should cause the product to precipitate out of the solution.^[5]

- Isolation: Collect the solid product by vacuum filtration, washing the solid with a small amount of cold water.
- Purification: Recrystallize the crude product from a suitable solvent system, such as a 9:1 methanol/water mixture, to yield the pure substituted pyrrole.[5]

Safety Information

While a specific, comprehensive safety data sheet (SDS) for **2,5,8-Nonanetrione** was not found in the initial search, general precautions for handling laboratory chemicals should be observed. This includes using personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the supplier-provided SDS for specific handling and disposal instructions upon purchase.

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